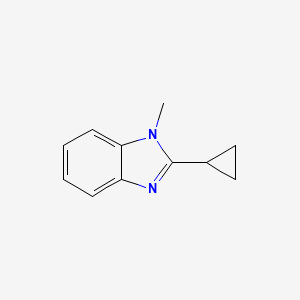

2-Cyclopropyl-1-methyl-1H-benzoimidazole

Description

Properties

IUPAC Name |

2-cyclopropyl-1-methylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-13-10-5-3-2-4-9(10)12-11(13)8-6-7-8/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTLXZRNCLNSDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2-Cyclopropyl-1-methyl-1H-benzoimidazole

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule. For this compound, the most common disconnections target the bonds formed during the cyclization process.

The primary retrosynthetic disconnection breaks the two C-N bonds of the imidazole (B134444) ring that are formed during the cyclization step. This leads to two key synthons: an N-substituted ortho-phenylenediamine and a one-carbon unit bearing the cyclopropyl (B3062369) group.

Route A: This approach involves the disconnection of the benzimidazole (B57391) core to reveal N¹-methylbenzene-1,2-diamine and a cyclopropyl-containing carbonyl compound, such as cyclopropanecarboxylic acid or cyclopropanecarboxaldehyde (B31225). This is the most direct and widely employed strategy, forming the basis of the Phillips benzimidazole synthesis.

Route B: An alternative disconnection involves first removing the N-methyl group to yield 2-cyclopropyl-1H-benzoimidazole. This intermediate can then be disconnected as in Route A. This pathway implies a post-cyclization N-alkylation step, where the benzimidazole ring is formed first, followed by methylation.

These analyses highlight the critical precursors required and pave the way for the various forward synthetic strategies discussed below.

Direct Synthesis Approaches for the 1H-Benzimidazole Core

Direct synthesis approaches focus on constructing the benzimidazole ring from acyclic precursors in a single main cyclization step.

The most traditional and straightforward method for synthesizing benzimidazoles is the condensation of an ortho-phenylenediamine with a carboxylic acid or its equivalent. To obtain the target molecule, N¹-methylbenzene-1,2-diamine is reacted with a cyclopropyl-containing precursor.

This reaction, known as the Phillips condensation, typically requires harsh conditions, such as heating at high temperatures in the presence of a strong acid catalyst that also acts as a dehydrating agent. Polyphosphoric acid (PPA) or strong mineral acids like 4M HCl are commonly employed. The acid protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amino groups of the diamine, followed by cyclization and dehydration to form the aromatic benzimidazole ring.

| Precursor | Catalyst/Solvent | Temperature | Reaction Time | Typical Yield |

| Cyclopropanecarboxylic Acid | Polyphosphoric Acid (PPA) | 100-150°C | 2-6 hours | Moderate to Good |

| Cyclopropanecarboxylic Acid | 4M Hydrochloric Acid | Reflux | 4-8 hours | Moderate |

| Cyclopropanecarbonyl Chloride | Pyridine | Room Temp -> Reflux | 1-3 hours | Good |

Table 1: Representative conditions for condensation reactions to form 2-cyclopropyl benzimidazoles. Data is based on analogous and established benzimidazole syntheses.

Modern synthetic chemistry often employs catalytic methods to achieve transformations under milder conditions with greater efficiency.

Dehydrogenative Coupling: A notable strategy for benzimidazole synthesis is the dehydrogenative coupling of o-phenylenediamines with primary alcohols. This method is catalyzed by transition metal complexes, such as those containing cobalt. nih.govacs.org For the synthesis of the parent 2-cyclopropylbenzimidazole, the reaction between o-phenylenediamine (B120857) and cyclopropylmethanol (B32771) has been successfully demonstrated using a cobalt-pincer complex, affording the product in good yield. nih.gov This approach can be adapted using N¹-methylbenzene-1,2-diamine to directly yield the target molecule, liberating water and hydrogen gas as the only by-products.

Acid and Nanoparticle Catalysis: Various acid catalysts can facilitate the condensation reaction under less harsh conditions than the classical Phillips synthesis. Catalysts such as p-toluenesulfonic acid (p-TsOH) can be used. nih.gov Furthermore, heterogeneous catalysts, including nanomaterials, have gained prominence. Zinc oxide nanoparticles (ZnO-NPs), for instance, have been shown to be effective catalysts for the condensation of o-phenylenediamines with aldehydes, offering advantages such as high yields, mild reaction conditions, and catalyst recyclability. nih.govbeilstein-journals.org

| Catalyst System | Precursors | Conditions | Yield | Reference |

| Cobalt-pincer complex | o-phenylenediamine, Cyclopropylmethanol | 80°C | 59% | nih.gov |

| ZnO Nanoparticles | o-phenylenediamine, Aromatic Aldehydes | 70°C, EtOH | ~92% | nih.govbeilstein-journals.org |

| p-Toluenesulfonic acid | o-phenylenediamine, Aldehydes | Grinding, Solvent-free | High | nih.gov |

Table 2: Examples of catalytic systems used in the synthesis of 2-substituted benzimidazoles.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net For benzimidazole synthesis, microwave irradiation dramatically reduces reaction times from hours to minutes and often improves yields.

The synthesis of 1,2-disubstituted benzimidazoles can be efficiently achieved by the microwave-assisted condensation of an N-substituted o-phenylenediamine with an aldehyde. These reactions are often performed under solvent-free conditions in the presence of a catalytic amount of a Lewis acid, such as erbium triflate (Er(OTf)₃). This "green chemistry" approach minimizes waste and energy consumption.

A comparative study highlights the efficiency of this method: a reaction that provides a 61% yield after 60 minutes under conventional heating can achieve a 99% yield in just 5 minutes using microwave irradiation.

| Method | Catalyst | Conditions | Time | Yield |

| Conventional Heating | Er(OTf)₃ | 60°C | 60 min | 61% |

| Microwave Irradiation | Er(OTf)₃ | 60°C, Solvent-free | 5 min | >96% |

Table 3: Comparison of conventional heating versus microwave-assisted synthesis for 1,2-disubstituted benzimidazoles based on reported protocols.

When aldehydes are used as the cyclopropyl-containing precursor, the reaction with o-phenylenediamine initially forms a dihydrobenzimidazole intermediate. This intermediate must then be oxidized to form the final aromatic benzimidazole product. This oxidative cyclization can be accomplished using a wide array of oxidants. nih.gov

Common oxidants include manganese dioxide (MnO₂), phenyliodine(III) diacetate (PIDA), and even molecular oxygen from the air, often in the presence of a catalyst. nih.gov These methods are advantageous as they are often high-yielding and can be performed under mild conditions. For example, an efficient protocol has been developed for the synthesis of benzimidazoles from anilines via an amidine formation/oxidative cyclization sequence using PIDA or copper-mediated oxidation. Metal-free approaches have also been reported, using N-hydroxyphthalimide (NHPI) as a catalyst with air as the terminal oxidant for the dehydrogenative coupling of diamines and alcohols.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates structural features from each reactant. This approach aligns with the principles of green chemistry by minimizing steps and purification processes.

Strategies for Introducing the Cyclopropyl and N-Methyl Substituents

The construction of this compound involves targeted synthetic steps to introduce both the cyclopropyl group at the 2-position and the methyl group at the N-1 position of the benzimidazole core. These substitutions are typically achieved through sequential reactions, with the formation of the benzimidazole ring often preceding N-alkylation.

Ring-Closing Reactions to Form the Cyclopropyl Group

The introduction of the cyclopropyl moiety is generally accomplished by using a precursor that already contains the three-membered ring, which is then used to build the benzimidazole heterocycle. However, the direct formation of the cyclopropyl ring itself is a fundamental process in organic synthesis. Common methods for creating a cyclopropane (B1198618) ring, which could be applied to synthesize the necessary precursors, include:

Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple, to convert an alkene into a cyclopropane ring. youtube.com This approach is known for its stereospecificity.

Carbene Addition from Haloforms: The reaction of an alkene with a haloform, such as chloroform (B151607) (CHCl₃) or bromoform (B151600) (CHBr₃), in the presence of a strong base like potassium hydroxide, generates a dihalocarbene. This reactive intermediate then adds to the double bond to form a dihalocyclopropane, which can be subsequently reduced. youtube.com The initial reaction proceeds via an alpha-elimination mechanism to form the carbene. youtube.com

Catalytic Cyclopropanation: Transition metal catalysts, particularly those based on rhodium, copper, and palladium, can catalyze the decomposition of diazo compounds to generate carbenes for cyclopropanation. organic-chemistry.org For instance, a chiral rhodium complex has been used for the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters. organic-chemistry.org

Once a suitable cyclopropyl-containing building block, such as cyclopropanecarboxaldehyde or cyclopropanecarboxylic acid, is synthesized, it can be condensed with an N-methyl-o-phenylenediamine to form the 2-substituted benzimidazole ring system.

Alkylation Strategies for N-Methylation

The methylation of the nitrogen atom at the 1-position of the benzimidazole ring is a crucial step to arrive at the target compound, typically starting from 2-cyclopropyl-1H-benzoimidazole. This N-alkylation reaction generally involves the deprotonation of the imidazole N-H proton by a base to form a benzimidazolate anion, which then acts as a nucleophile to attack a methylating agent. researchgate.net

A variety of conditions have been developed for the N-alkylation of benzimidazoles, offering a range of options regarding efficiency, cost, and environmental impact. Key reagents include sodium hydride (NaH), various carbonates (K₂CO₃, Cs₂CO₃), and methylating agents like dimethyl sulfate (B86663) or methyl iodide. researchgate.net An efficient and environmentally conscious method utilizes a sodium dodecyl sulfate (SDS)-aqueous basic medium, which can enhance reaction rates by addressing solubility issues and allows the reaction to proceed under mild conditions, often at ambient temperature for reactive alkyl halides. researchgate.netlookchem.com

For unsymmetrically substituted benzimidazoles, the N-alkylation can result in a mixture of two regioisomers. However, methodologies have been developed to achieve high regioselectivity, furnishing the sterically more hindered and less stable isomer, which is often the minor product under standard conditions. nih.gov Another approach involves the use of alcohols, such as methanol, as the alkylating agent in the presence of iridium or ruthenium catalysts, providing an alternative to traditional, more toxic methyl halides. nih.gov

| Base | Alkylating Agent | Solvent/Medium | Key Features | Reference |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Alkyl Halides | DMF, DMSO | Commonly used strong base for generating the benzimidazolate anion. | researchgate.net |

| Potassium Carbonate (K₂CO₃) | Propargyl Bromide | Dry Acetone | A milder base suitable for many alkylation reactions. | nih.gov |

| Aqueous NaOH | Alkyl Halides | Water-SDS | Sustainable, solvent-free conditions with enhanced reaction rates. | researchgate.netlookchem.com |

| Potassium tert-butoxide (KOtBu) | Methanol | - | Catalytic N-methylation using a less toxic alkylating agent. | nih.gov |

Chemical Reactivity and Transformations of this compound and its Analogues

The chemical reactivity of this compound is largely dictated by the strained cyclopropyl ring and its electronic communication with the imine functionality within the benzimidazole system. This structure is prone to several rearrangement and ring-opening reactions, particularly under acidic or catalytic conditions.

Cyclopropyliminium Rearrangements

Analogues such as 2-cyclopropylbenzazoles are known to undergo cyclopropyliminium rearrangements under acid-nucleophilic catalysis. mathnet.ru This reaction involves the protonation of the imine nitrogen, which facilitates the opening of the adjacent cyclopropyl ring to form a more stable, delocalized cation. The resulting intermediate is then trapped by a nucleophile, leading to a ring-expanded, condensed heterocyclic system.

For 2-cyclopropylbenzazoles, this rearrangement leads to the formation of condensed 2,3-dihydro-1H-pyrroloazole salts. mathnet.ru The reactivity of the substrate in this transformation is influenced by the nature of the heteroatom in the five-membered ring, with the observed reactivity trend being benzoxazole (B165842) > benzothiazole (B30560) > benzimidazole. mathnet.ru The product of the rearrangement involving a benzothiazole is a stable, salt-like thiazolium compound, which is not easily deprotonated. mathnet.ru

Cloke-Wilson Rearrangement in Cyclopropyl-Substituted Systems

The Cloke-Wilson rearrangement is the isomerization of cyclopropyl ketones, imines, or other activated cyclopropanes into five-membered heterocycles like dihydrofurans and dihydropyrroles. rsc.orgrsc.orgnih.gov This transformation, which can be promoted by thermal conditions, Lewis acids, or other catalysts, proceeds through the cleavage of the cyclopropane ring followed by an intramolecular ring-closing reaction. rsc.orgnih.gov

This rearrangement serves as a powerful tool in heterocyclic synthesis. rsc.org For instance, Tomilov and colleagues demonstrated a synthetic route to fused pyrrolo-benzimidazoles that proceeds via a Cloke-Wilson type of rearrangement. rsc.orgresearchgate.net The reaction can be initiated by treating donor-acceptor cyclopropanes with a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). rsc.org The versatility of this rearrangement allows for the synthesis of a wide array of functionalized five-membered heterocyclic compounds from appropriately substituted cyclopropane precursors. rsc.org

| Rearrangement | Starting Material Type | Typical Product | Conditions | Reference |

|---|---|---|---|---|

| Cyclopropyliminium Rearrangement | 2-Cyclopropylbenzazoles | Condensed Dihydropyrroloazoles | Acid-nucleophilic catalysis | mathnet.ru |

| Cloke-Wilson Rearrangement | Cyclopropyl ketones, imines, esters | Dihydrofurans, Dihydropyrroles | Thermal, Lewis acid (e.g., TMSOTf, AlCl₃) | rsc.org |

Regioselectivity Considerations in Cyclopropyl-Ring Opening Reactions

The opening of the cyclopropyl ring is a key transformation for this class of compounds, and the regioselectivity—that is, which of the three carbon-carbon bonds in the ring cleaves—is a critical consideration. The outcome is governed by a combination of electronic and steric factors, as well as the nature of the reagents and catalysts employed.

In the case of activated cyclopropanes like 2-methylene- or alkylidenecyclopropyl ketones, the regioselectivity of ring-opening can be controlled by the choice of catalyst. nih.gov For example, different palladium catalysts can trigger highly selective cleavage of specific C-C bonds, leading to a variety of heterocyclic products such as 4H-pyrans or substituted furans. nih.gov The reaction mechanism can involve different pathways, including halometalation of an exocyclic double bond, nucleophilic attack on a carbon atom of the cyclopropane ring, or direct oxidative addition of a C-C bond to the metal center. nih.gov

In another example, the reaction of cyclopropyl ketones with aryl 1,2-diamines, catalyzed by a chiral N,N'-dioxide/Sc(III) complex, proceeds via a highly efficient asymmetric ring-opening/cyclization cascade to generate benzimidazoles with chiral side chains. nih.gov This demonstrates that the ring-opening can be controlled to be both regio- and stereoselective, providing access to valuable chiral building blocks.

Functional Group Interconversions on the Benzimidazole Nucleus

The benzimidazole nucleus is an aromatic heterocyclic system that can undergo various chemical transformations, allowing for the introduction and modification of functional groups. These reactions are crucial for synthesizing a diverse range of derivatives with specific properties. The reactivity of the benzimidazole core is influenced by the substituents present on both the benzene (B151609) and imidazole rings. In the case of this compound, the benzene part of the nucleus is susceptible to electrophilic substitution reactions.

Electrophilic substitution reactions on the benzimidazole ring typically occur on the benzene portion. The imidazole ring, being electron-rich, directs incoming electrophiles to the 4-, 5-, 6-, and 7-positions. The precise position of substitution is governed by the electronic effects of the substituents already present and the reaction conditions. For 1-substituted benzimidazoles, substitution commonly results in a mixture of 5- and 6-isomers.

Nitration

The introduction of a nitro group onto the benzimidazole nucleus is a common functional group interconversion. This is typically achieved through electrophilic nitration using a mixture of nitric acid and sulfuric acid. The nitration of 2-substituted-1-methyl-benzimidazoles generally yields a mixture of the 5-nitro and 6-nitro isomers. For instance, the nitration of 2-amino-1-methyl benzimidazole with potassium nitrate (B79036) in concentrated sulfuric acid leads to a mixture of the 5- and 6-substituted derivatives. longdom.org The existence of compounds such as 2-cyclopropyl-1-methyl-5-nitro-1H-benzoimidazole demonstrates that the this compound scaffold can undergo such transformations. Under more forceful conditions, dinitration can also occur. longdom.org

Halogenation

Halogenation, particularly bromination and chlorination, is another key method for functionalizing the benzimidazole core. These reactions also proceed via an electrophilic substitution mechanism. The reaction of 2-substituted benzimidazoles with halogenating agents can lead to mono- or poly-halogenated products. For example, the bromination of 2-amino-1-methyl benzimidazole using hydrobromic acid results in a monobrominated product. longdom.org Modern methods for the regioselective halogenation of arenes and heterocycles often employ N-halosuccinimides (NCS, NBS) under mild conditions, which can provide good yields and high selectivity. acs.orgacs.org

The following table summarizes representative functional group interconversion reactions on the benzimidazole nucleus, providing context for the potential transformations of this compound. The examples are drawn from closely related benzimidazole derivatives to illustrate the general reactivity of the scaffold.

Table 1: Examples of Functional Group Interconversions on the Benzimidazole Nucleus

| Starting Material | Reagent(s) | Product(s) | Reaction Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-1-methyl benzimidazole | KNO₃, H₂SO₄ | 2-Amino-1-methyl-5-nitro-benzimidazole and 2-Amino-1-methyl-6-nitro-benzimidazole | Nitration | Not Specified | longdom.org |

| 2-Amino-1-methyl benzimidazole | 2 eq. KNO₃, H₂SO₄ | 2-Amino-1-methyl-5,6-dinitro-benzimidazole | Dinitration | Not Specified | longdom.org |

| 2-Amino-1-methyl benzimidazole | HBr | Mono bromo substituted derivative | Bromination | Not Specified | longdom.org |

Nucleophilic Substitution

While electrophilic substitution on the benzene ring is common, the imidazole portion can also undergo reactions. Specifically, a leaving group at the 2-position of the benzimidazole ring is susceptible to nucleophilic substitution. For instance, 2-chloro-1-methyl-benzimidazole readily reacts with nucleophiles like sodium methoxide (B1231860) or ethoxide to replace the chlorine atom. This highlights a pathway for introducing a variety of functional groups at the 2-position, although this would involve modifying a precursor to this compound rather than a direct interconversion on the final molecule itself.

Advanced Structural Analysis and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments

A detailed analysis of the ¹H NMR spectrum, including a data table of chemical shifts (δ), multiplicity, coupling constants (J), and assignments for each proton in the 2-Cyclopropyl-1-methyl-1H-benzoimidazole molecule, cannot be provided without experimental data.

Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Assignments

A comprehensive ¹³C NMR spectral analysis, including a data table of chemical shifts (δ) for each carbon atom in the this compound structure, is not possible without the corresponding experimental spectrum.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

A discussion on the application of 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to elucidate the connectivity of atoms in this compound cannot be conducted without the relevant experimental 2D NMR spectra.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

A detailed analysis of the FT-IR spectrum, including a data table of the principal absorption bands (in cm⁻¹) and their corresponding vibrational assignments for the functional groups present in this compound, is contingent on the availability of experimental data.

Raman Spectroscopy

An analysis of the Raman spectrum, including a data table of characteristic Raman shifts (in cm⁻¹) and their assignments to the vibrational modes of this compound, cannot be presented without the experimental spectrum.

Vibrational Assignment and Potential Energy Distribution (PED) Analysis

The vibrational modes of this compound can be meticulously investigated through a combination of experimental techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, and theoretical calculations. mdpi.com Density Functional Theory (DFT) calculations, often employing methods like B3LYP with a 6-311++G(d,p) basis set, are instrumental in predicting the vibrational frequencies and intensities. mdpi.comresearchgate.net

A Potential Energy Distribution (PED) analysis is crucial for the precise assignment of each vibrational mode, as it quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal mode of vibration. mdpi.com For this compound, characteristic vibrational bands are expected for the benzimidazole (B57391) core, the cyclopropyl (B3062369) ring, and the methyl group.

Expected Vibrational Modes for this compound:

Benzimidazole Ring Vibrations: The C=N stretching vibration is typically observed in the 1630-1500 cm⁻¹ region. The C=C stretching vibrations of the benzene (B151609) ring usually appear between 1600 and 1450 cm⁻¹. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. mdpi.com

Cyclopropyl Ring Vibrations: The cyclopropyl group exhibits characteristic C-H stretching vibrations around 3100-3000 cm⁻¹. The ring breathing mode is another key feature, often appearing in the fingerprint region.

Methyl Group Vibrations: Asymmetric and symmetric C-H stretching vibrations of the N-methyl group are anticipated in the 2950-2850 cm⁻¹ range. The corresponding bending vibrations are found at lower frequencies. mdpi.com

A detailed PED analysis allows for the unambiguous assignment of these vibrations, preventing misinterpretation of complex spectral regions where multiple modes may overlap. mdpi.com

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Benzimidazole | C=N Stretch | 1630-1500 |

| Benzimidazole | C=C Aromatic Stretch | 1600-1450 |

| Benzimidazole | Aromatic C-H Stretch | >3000 |

| Cyclopropyl | C-H Stretch | 3100-3000 |

| Methyl | Asymmetric/Symmetric C-H Stretch | 2950-2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by π→π* transitions within the benzimidazole ring system. mdpi.comnih.gov The absorption maxima (λmax) for benzimidazole derivatives typically fall within the UV region. mdpi.com

Computational methods, such as Time-Dependent DFT (TD-DFT), can be employed to predict the electronic absorption spectra and to assign the observed transitions to specific molecular orbitals. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding these transitions. The energy gap between the HOMO and LUMO dictates the wavelength of absorption. mdpi.com

For analogous benzimidazole derivatives, absorption bands are often observed in the range of 250-350 nm. nih.gov The substitution of the cyclopropyl and methyl groups on the benzimidazole core will influence the precise energies of the molecular orbitals and thus the exact position of the absorption maxima. Solvent polarity can also induce shifts in the absorption bands (solvatochromism). researchgate.net

| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) |

| π→π | π (HOMO) to π (LUMO) | 250-350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular ion peak (M+) would confirm its molecular weight.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzimidazole derivatives involve the cleavage of substituents from the heterocyclic core. For the target molecule, key fragmentation ions would likely result from:

Loss of the cyclopropyl group: This would lead to a significant fragment ion.

Loss of the methyl group: Cleavage of the N-methyl group is another probable fragmentation pathway.

Fragmentation of the benzimidazole ring: This can lead to a series of smaller, characteristic ions.

Analysis of the relative abundances of these fragment ions allows for the reconstruction of the molecular structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the parent molecule and its fragments.

X-ray Crystallography for Solid-State Structural Determination

For this compound, an X-ray crystal structure would reveal:

The planarity of the benzimidazole ring system.

The orientation of the cyclopropyl and methyl substituents relative to the benzimidazole core.

Intermolecular interactions in the crystal lattice, such as π-π stacking or hydrogen bonding (if applicable), which govern the crystal packing. researchgate.net

While no specific crystal structure for this compound is publicly available, studies on similar benzimidazole derivatives show that the benzimidazole core is generally planar. researchgate.netnih.gov The packing of molecules in the crystal is influenced by weak intermolecular forces. researchgate.net

Chiroptical Spectroscopy (If Applicable to Chiral Variants)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound, in its ground state, is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit any chiroptical activity. These techniques would not be applicable for the structural analysis of this specific compound unless it is placed in a chiral environment or derivatized to introduce a chiral center.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic level. These methods can predict a wide range of properties before a compound is ever synthesized in a lab.

Density Functional Theory (DFT) for Geometry Optimization

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. DFT is a popular and accurate method for this purpose. mdpi.comchemrxiv.org For a molecule like 2-Cyclopropyl-1-methyl-1H-benzoimidazole, DFT calculations would be used to find the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. nih.gov This optimized structure is crucial as it forms the basis for all subsequent property calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability; a larger gap suggests higher stability and lower chemical reactivity. wikipedia.orgirjweb.com For benzimidazole (B57391) derivatives, the HOMO-LUMO gap has been used to explain their bioactivity. irjweb.com

Below is a hypothetical data table illustrating the kind of information that would be generated from such an analysis for this compound.

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.govresearchgate.net It helps to identify the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In an MEP map, red typically indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential, which are prone to nucleophilic attack. nih.gov For this compound, an MEP map would highlight the likely sites for chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. acadpubl.euresearchgate.net It examines interactions between filled and vacant orbitals, which can reveal information about charge transfer, hyperconjugation, and the stability of the molecule. nih.govacadpubl.eu For instance, in studies of other benzimidazole compounds, NBO analysis has been used to quantify the stabilization energies arising from electron delocalization. nih.govsemanticscholar.org

A representative, though hypothetical, NBO analysis table for a key interaction in this compound is shown below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

E(2) represents the stabilization energy.

Calculation of Fukui Functions and Local Reactivity Descriptors

Fukui functions are used within the framework of conceptual DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net These local reactivity descriptors provide a more quantitative measure of reactivity at each atomic site compared to the qualitative picture from an MEP map. nih.govresearchgate.net

Electron Localization Function (ELF) and Non-Covalent Interaction (NCI) Analysis

The Electron Localization Function (ELF) is a tool used to visualize the regions of electron localization in a molecule, such as chemical bonds and lone pairs. researchgate.net Non-Covalent Interaction (NCI) analysis, on the other hand, is used to identify and visualize weak interactions, such as van der Waals forces and hydrogen bonds, which are crucial for understanding molecular recognition and crystal packing. researchgate.netmdpi.comscielo.org.mx For this compound, these analyses would provide a deeper understanding of its electronic structure and intermolecular interactions.

Atom in Molecules (AIM) Theory and Charge Distribution

The Atoms in Molecules (AIM) theory is a quantum mechanical model that allows for the analysis of electron density to define atomic interactions and charge distribution within a molecule. While specific AIM studies on this compound are not extensively documented, analysis of related benzimidazole derivatives provides a framework for understanding its charge distribution.

In a typical benzimidazole structure, AIM analysis reveals that nitrogen atoms are the most electronegative centers, accumulating significant negative charge. The carbon atom situated between the two nitrogens (C2) consequently becomes electropositive. This charge polarization is fundamental to the molecule's reactivity and its ability to form intermolecular interactions, such as hydrogen bonds. The methyl group on the N1 nitrogen and the cyclopropyl (B3062369) group at the C2 position would further modulate this distribution through inductive effects, influencing the molecule's electrostatic potential and interaction capabilities.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Density Functional Theory (DFT) calculations are frequently employed to predict spectroscopic parameters with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: The theoretical ¹H and ¹³C NMR chemical shifts for benzimidazole derivatives can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. For a molecule like this compound, the protons of the cyclopropyl group are expected to show unique upfield shifts due to the ring's anisotropic effects. researchgate.net The methyl protons attached to the nitrogen would appear as a distinct singlet. In the aromatic portion, the chemical shifts of the benzene (B151609) ring protons and carbons are influenced by the fusion with the imidazole (B134444) ring and the nature of the substituents. nih.gov Studies on 1-methyl-1H-benzimidazole provide a reference for the expected shifts of the core structure. nih.gov

Vibrational Frequencies: Theoretical vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are calculated to understand the molecule's vibrational modes. For benzimidazole structures, characteristic vibrational bands include C-H stretching in the aromatic and aliphatic regions, C=N stretching of the imidazole ring, and C-N stretching vibrations. mdpi.com DFT calculations can predict these frequencies, which, after scaling, show good agreement with experimental FT-IR and FT-Raman spectra. mdpi.com For example, C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-N stretching absorptions are found in the 1342–1266 cm⁻¹ region for aromatic amines. mdpi.com

Table 1: Representative Theoretical Spectroscopic Data for a Benzimidazole Core

| Parameter | Group | Predicted Value |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | Aromatic C-H | 7.2 - 8.1 |

| N-CH₃ | ~3.8 | |

| ¹³C NMR Chemical Shift (ppm) | Aromatic C | 109 - 144 |

| C2 (Imidazole) | ~150 | |

| Vibrational Frequency (cm⁻¹) | Aromatic C-H Stretch | 3050 - 3150 |

| C=N Stretch | ~1570 |

Note: The data in this table are representative values for benzimidazole structures based on available literature and are intended for illustrative purposes.

First-Order Hyperpolarizability and Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The first-order hyperpolarizability (β) is a key parameter that quantifies a molecule's NLO response. Computational studies on benzimidazole derivatives have shown that they can possess significant NLO properties. nih.gov The NLO response is often related to the intramolecular charge transfer between electron-donating and electron-accepting parts of a molecule. nih.gov The benzimidazole ring system can act as a π-conjugated bridge facilitating this charge transfer. Calculations have shown that the hyperpolarizability values for some benzimidazole derivatives are significantly greater than that of the standard NLO material, urea (B33335), indicating their potential as NLO materials. nih.govresearchgate.net The introduction of a cyclopropyl group could further enhance these properties due to the unique electronic nature of its strained ring system.

Molecular Docking Investigations of Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). This method is instrumental in drug discovery for predicting binding modes and affinities.

Elucidation of Specific Interactions with Enzyme Active Sites (e.g., Urease, 14α-Demethylase, Kinases)

The benzimidazole core is a common feature in many enzyme inhibitors. Docking studies have explored its interactions with several key enzymes.

Urease: Derivatives of 2-cyclopropyl-1H-benzimidazole have been investigated as potent urease inhibitors. nih.govbohrium.com Urease is a nickel-containing enzyme, and docking studies show that benzimidazole derivatives can interact with the nickel ions in the active site, as well as with key amino acid residues, thereby inhibiting the enzyme's activity. nih.govtandfonline.com This inhibition is crucial in treating infections caused by urease-producing bacteria like Helicobacter pylori. tandfonline.commdpi.com

14α-Demethylase (CYP51): This enzyme is a critical target for antifungal agents. nih.gov Azole-containing drugs, including those with a benzimidazole ring, function by having a nitrogen atom coordinate to the heme iron atom in the enzyme's active site. nih.govnih.gov Molecular docking simulations of benzimidazole-triazole derivatives have shown effective binding within the 14α-demethylase active site, predicting their potential as antifungal compounds. nih.govresearchgate.net

Kinases: Protein kinases are key regulators of cellular processes and are major targets in cancer therapy. researchgate.net Benzimidazole derivatives have been docked into the ATP-binding site of various kinases, such as VEGFR-2. researchgate.netmdpi.com These studies reveal that the benzimidazole core can form crucial hydrogen bonds with the hinge region of the kinase, a common binding pattern for kinase inhibitors. nih.gov

Prediction of Binding Affinity and Inhibition Constants (Ki, IC50)

Molecular docking programs can estimate the binding affinity of a ligand to its receptor, often expressed as a docking score or binding energy (in kcal/mol). These scores are used to rank potential inhibitors. A lower binding energy generally indicates a more favorable interaction. These theoretical affinities can be correlated with experimentally determined inhibition constants like Kᵢ and IC₅₀ values. For instance, docking studies on benzimidazole derivatives as urease inhibitors have shown a good correlation between predicted binding affinities and their measured IC₅₀ values. nih.govekb.eg Similarly, studies on kinase inhibitors have used docking scores to successfully predict compounds with potent antiproliferative activity. nih.gov

Table 2: Predicted/Experimental Biological Activity of Related Benzimidazole Derivatives

| Compound Class | Enzyme Target | Predicted Binding Energy (kcal/mol) | Experimental IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2-Cyclopropyl-benzimidazole derivative | Urease | Not Specified | 0.06 | nih.gov |

| 2-Phenylbenzimidazole (B57529) | Protein Kinase | -8.2 | Not Specified | nih.gov |

| Benzimidazole-triazole hybrid | 14α-Demethylase | Not Specified | 0.97 (MIC in µg/mL) | nih.gov |

| Benzimidazole derivative | COX-2 | -9.12 | Not Specified | plantarchives.org |

Note: The data in this table are derived from studies on various benzimidazole derivatives and are presented to illustrate the range of activities and predictions associated with this class of compounds.

In Silico Studies of Reaction Pathways and Mechanisms

Transition State Analysis of Key Chemical Transformations

While general computational studies, including molecular dynamics and reaction mechanism analyses, have been conducted on the broader class of benzimidazole derivatives, the specific data for "this compound" is not present in the reviewed literature. Constructing the requested article with scientifically accurate and specific data for this particular compound is not feasible without dedicated research studies on its computational and molecular modeling properties.

Structure Activity Relationship Sar Studies and Biological Targeting

Impact of Cyclopropyl (B3062369) Substitution on Biological Activity

The introduction of a cyclopropyl group at the C2 position of the benzimidazole (B57391) ring is expected to confer unique properties to the molecule. The cyclopropyl moiety is a conformationally restricted, lipophilic group that can engage in specific hydrophobic interactions within a receptor's binding pocket.

While direct studies on 2-cyclopropyl-benzimidazoles are scarce, research on other 2-alkyl-substituted benzimidazoles has shown that the size and nature of the alkyl group can significantly impact biological activity. nih.gov For instance, in a series of 2-alkyl benzimidazole derivatives developed as angiotensin II receptor antagonists, the variation in the 2-alkyl substituent led to a range of binding affinities. nih.gov The cyclopropyl group, with its rigid and three-dimensional structure, would likely present a distinct profile compared to more flexible linear or branched alkyl chains.

Positional Effects of the Cyclopropyl Group on the Benzimidazole Ring

The placement of the cyclopropyl group at the C2 position is a key determinant of its potential biological effects. This position is frequently targeted for modification in the development of bioactive benzimidazoles. Substituents at C2 can directly influence the molecule's ability to interact with target proteins. While no studies have compared the biological activity of 2-cyclopropyl-1-methyl-1H-benzoimidazole with its positional isomers (e.g., 4-, 5-, 6-, or 7-cyclopropyl), it is well-established that the substitution pattern on the benzene (B151609) portion of the benzimidazole ring dramatically affects biological outcomes. nih.gov For example, in a series of anti-inflammatory benzimidazoles, the position of substituents on the benzene ring was a critical factor for activity. nih.gov

Role of Cyclopropyl Ring Stereochemistry (If Applicable)

For many biologically active molecules, the stereochemistry of a substituent can be a crucial factor in determining its interaction with a chiral biological target. However, in the case of an unsubstituted cyclopropyl ring at the C2 position of this compound, the ring itself is achiral. Therefore, issues of stereoisomerism related to the cyclopropyl group would not apply unless the cyclopropyl ring itself is substituted. The planarity and symmetry of the benzimidazole ring in relation to the C2-cyclopropyl bond also contribute to this lack of stereoisomerism at this position.

Influence of N-Methyl Substitution on Biological Potency and Selectivity

The methylation at the N1 position of the benzimidazole ring is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of the molecule.

Comparison with N-Unsubstituted and Other N-Substituted Analogues

The presence of a methyl group at the N1 position, as opposed to an unsubstituted N-H, can have several significant consequences for biological activity. N-methylation eliminates the hydrogen bond donor capability of the imidazole (B134444) nitrogen, which can alter the binding mode of the compound to its target receptor. Furthermore, the addition of a methyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

To illustrate the potential impact of N-substitution, the following table presents data from a study on a series of benzimidazole-derived Schiff bases, highlighting how different N-substituents can influence antiproliferative activity.

| Compound | N-Substituent | Antiproliferative Activity (IC50 in µM on HeLa cells) |

| Analog A | -H | > 100 |

| Analog B | -Methyl | 45.3 |

| Analog C | -Phenyl | 4.4 |

| Analog D | -Isobutyl | 3.1 |

This table is illustrative and based on a different class of benzimidazoles. Data for this compound and its direct analogues are not available.

Effects of Additional Substituents on the Benzimidazole Scaffold

The biological activity of this compound could be further modulated by the introduction of additional substituents on the benzene ring (positions 4, 5, 6, and 7).

Substituent Effects on Receptor Affinity (e.g., 5-HT4 Receptor)

While there is no direct evidence linking this compound to the 5-HT4 receptor, the benzimidazole scaffold is present in known 5-HT4 receptor ligands. nih.gov Structure-activity relationship studies of these compounds have provided insights into the requirements for high-affinity binding.

For instance, in a series of benzimidazole-4-carboxamides, the introduction of a chloro or bromo atom at the 6-position of the benzimidazole ring led to a noticeable increase in potency at 5-HT4 receptors. nih.gov This was attributed to favorable electrostatic and van der Waals interactions in a specific cavity of the receptor. nih.gov This highlights that both the electronic properties and the size of substituents on the benzimidazole ring can be critical for receptor affinity.

The following table summarizes the 5-HT4 receptor binding affinities for a series of benzimidazole-4-carboxamide derivatives, demonstrating the impact of substitution on the benzimidazole ring.

| Compound | Substituent at 6-position | 5-HT4 Receptor Affinity (Ki in nM) |

| Analog E | -H | 250 |

| Analog F | -Cl | 0.29 |

| Analog G | -Br | 0.54 |

This table is illustrative and based on a different class of benzimidazoles. Data for this compound and its derivatives are not available.

Modulation of Enzyme Inhibitory Activity

The nature of the substituent at the C-2 position of the benzimidazole ring is a primary determinant of enzyme inhibitory potency and selectivity. The cyclopropyl group, being a small, lipophilic, and conformationally constrained ring, can fit into specific hydrophobic pockets within an enzyme's active site. Research on N-alkylbenzimidazoles has shown that a cyclopropylmethyl group at the N-1 position can lead to significantly higher activity compared to larger or more flexible alkyl groups like ethyl or benzyl, suggesting that the size and conformation of the substituent are crucial for optimal binding.

Diverse Biological Activities Attributed to this compound Analogues

Analogues bearing the this compound core exhibit a wide spectrum of biological activities, stemming from their ability to interact with various enzymes, receptors, and other biomolecules.

Enzyme Inhibition Profiles (e.g., Kinases: Lck, Syk, FLT3, Aurora A/B; Phosphatases)

Benzimidazole derivatives are widely recognized as potent kinase inhibitors. The cyclopropyl group at the C-2 position can confer selectivity and potency. For instance, in the context of lymphocyte-specific kinase (Lck), N-1 substitution on the benzimidazole ring is a known strategy for achieving potent inhibition.

Fms-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are crucial targets in oncology, are also inhibited by benzimidazole-based compounds. Studies on dual FLT3/Aurora A inhibitors have demonstrated that the benzimidazole scaffold is effective in targeting these enzymes. A benzimidazole-based small molecule, designated 4ACP, showed nanomolar activity against wild-type FLT3, FLT3-ITD (internal tandem duplications), and the resistant FLT3-D835Y mutation, with IC₅₀ values of 43.8 nM, 97.2 nM, and 92.5 nM, respectively. nih.gov Another dual inhibitor, CCT245718, also potently inhibits both FLT3 and Aurora A signaling. nih.gov While specific data for the 2-cyclopropyl-1-methyl variant is not detailed, the established importance of the C-2 and N-1 positions in kinase binding suggests that this substitution pattern is highly relevant for achieving potent inhibition.

| Compound Class | Target Kinase | Reported IC₅₀ (nM) |

|---|---|---|

| Pyrazolyl Benzimidazole Analog | Aurora A | 28.9 |

| Pyrazolyl Benzimidazole Analog | Aurora B | 2.2 |

| Benzimidazole-based (4ACP) | FLT3 (Wild-Type) | 43.8 |

| Benzimidazole-based (4ACP) | FLT3-ITD | 97.2 |

| Benzimidazole-based (4ACP) | FLT3-D835Y | 92.5 |

| N1-pyrimidin-2-yl Benzimidazole | Lck | 3.0 |

Modulation of Receptor Systems (e.g., Angiotensin II, Serotonin (B10506) Receptors)

Benzimidazole derivatives are foundational structures for a class of Angiotensin II receptor blockers (ARBs) known as "sartans." These drugs act as antagonists at the Angiotensin II receptor type 1 (AT₁), a key component in regulating blood pressure. The benzimidazole core mimics the function of the imidazole ring in the parent ARB, losartan. The substituents on the benzimidazole ring are critical for high-affinity binding to the AT₁ receptor. SAR studies indicate that an acidic group (like a tetrazole or carboxylic acid) and an alkyl side chain are common features for potent antagonism. The positioning of substituents on the N-1 and C-2 positions of the benzimidazole core significantly influences the compound's interaction with the receptor.

In the realm of serotonin receptors, benzimidazole derivatives have been developed as potent antagonists, particularly for the 5-HT₆ receptor, a target for cognitive disorders. The proposed binding mode involves the protonated amine of a side chain anchoring to an aspartate residue (D3.32) in the receptor, while the benzimidazole ring itself forms hydrogen bonds with other key residues such as asparagine (N6.55). mdpi.com The specific substitutions on the benzimidazole core are crucial for achieving high affinity and selectivity.

| Compound Class | Target Receptor | Activity | Reported Value (nM) |

|---|---|---|---|

| Benzimidazole Derivative | Bradykinin (B550075) B1 Receptor | IC₅₀ | 0.3 |

| Benzimidazole Derivative | Cannabinoid CB2 Receptor | Ki | 3.3 |

| Benzimidazole Derivative | CCR3 Receptor | Ki | 19 |

| Imidazo[1,2-a]benzimidazole Analog | Serotonin 5-HT₂A Receptor | IC₅₀ | 38 |

Interaction with Nucleic Acids (DNA/RNA Polymerases)

Certain benzimidazole analogues exert their biological effects, particularly antiviral activity, by targeting viral nucleic acid polymerases. The substituent at the C-2 position is known to play a significant role in the interaction with viral polymerases. For example, 2-phenylbenzimidazole (B57529) derivatives have been shown to inhibit the RNA-dependent RNA polymerase (RdRp) NS5B of the Hepatitis C virus (HCV). researchgate.net This inhibition prevents the replication of the viral genome. The mechanism involves the benzimidazole compound binding to an allosteric site on the enzyme, inducing a conformational change that disrupts its function. The compact and rigid nature of a cyclopropyl group at the C-2 position could facilitate specific interactions within the binding pocket of such polymerases.

Mechanisms of Action in Anti-Infective Contexts (e.g., Antifungal, Antibacterial, Antiviral)

The benzimidazole scaffold is the basis for numerous anti-infective agents. The mechanism of action often varies depending on the specific derivative and the target organism.

Antifungal Activity: In fungi, benzimidazole derivatives, such as the widely used carbendazim, function by binding to β-tubulin. This interaction disrupts the assembly of microtubules, which are essential for cell division, leading to mitotic arrest and fungal cell death. SAR studies on antifungal benzimidazoles have shown that substitutions at the C-2 and N-1 positions are critical for potency. For instance, some novel benzimidazole-1,2,4-triazole derivatives have demonstrated potent activity against Candida glabrata, with Minimum Inhibitory Concentration (MIC) values as low as 0.97 µg/mL. nih.gov

Antibacterial Activity: The antibacterial mechanism of benzimidazoles can involve the inhibition of essential bacterial enzymes. One key target is DNA gyrase, which is crucial for DNA replication and repair. nih.gov By inhibiting this enzyme, these compounds can halt bacterial proliferation. N-alkyl-2-substituted-1H-benzimidazole derivatives have shown potent activity against E. coli, with one analogue exhibiting an MIC of 2 µg/mL, which is superior to the reference drug linezolid (B1675486) (MIC = 8 µg/mL). nih.gov

Antiviral Activity: The antiviral action of benzimidazole derivatives is often target-specific. As mentioned, inhibition of viral polymerases is a key mechanism. researchgate.net Other mechanisms include blocking viral entry into host cells or interfering with viral protein processing. nih.gov For instance, certain 2-phenylbenzimidazole derivatives have shown potent activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate for HCV, with EC₅₀ values as low as 0.8 µM. researchgate.net Nucleoside analogues incorporating a cyclopropyl group have also demonstrated moderate antiviral activity against HIV-1 and HBV.

| Activity | Organism/Virus | Compound Class | Reported MIC/EC₅₀ |

|---|---|---|---|

| Antibacterial | E. coli (TolC mutant) | N-alkyl-2-substituted Benzimidazole | 2 µg/mL |

| Antibacterial | S. aureus | 1,2-disubstituted Benzimidazole | 10 µg/mL |

| Antifungal | C. glabrata | Benzimidazole-1,2,4-triazole Analog | 0.97 µg/mL |

| Antifungal | C. albicans | Fluorinated Benzimidazole | 78.12 µg/mL |

| Antiviral | Bovine Viral Diarrhea Virus (BVDV) | 2-Phenylbenzimidazole Analog | 0.8 µM |

| Antiviral | Epstein-Barr Virus (EBV) | Methylenecyclopropane Purine Analog | 0.3 µM |

Anticancer Mechanisms (e.g., Modulation of Epigenetic Targets)

A promising area of cancer therapy involves the targeting of epigenetic regulators, and benzimidazole derivatives have emerged as potent modulators of these enzymes. nih.govresearchgate.net Epigenetic modifications, such as histone acetylation and methylation, control gene expression without altering the DNA sequence itself. Dysregulation of these processes is a hallmark of many cancers.

Benzimidazole-containing compounds have been identified as effective inhibitors of histone deacetylases (HDACs). nih.govresearchgate.net HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, benzimidazole derivatives can restore the expression of these crucial genes, leading to cell cycle arrest and apoptosis in cancer cells. The benzimidazole scaffold acts as a zinc-binding group, coordinating with the zinc ion in the active site of HDAC enzymes, which is a critical interaction for inhibitory activity. The substituents on the benzimidazole ring further modulate the potency and selectivity of this interaction.

Medicinal Chemistry and Pharmaceutical Potential of the Benzimidazole Scaffold

Benzimidazole (B57391) as a Privileged Scaffold in Contemporary Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a basis for designing diverse libraries of bioactive compounds. The benzimidazole ring system is a quintessential example of such a scaffold. nih.govnih.gov Its physicochemical properties, including the ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, enable effective binding to a multitude of enzymes and receptors. nih.gov

The versatility of the benzimidazole core is demonstrated by its presence in a wide array of FDA-approved drugs, including proton pump inhibitors like omeprazole (B731) and lansoprazole, anthelmintics such as albendazole (B1665689), and antihistamines. impactfactor.org The broad spectrum of pharmacological activities associated with benzimidazole derivatives is extensive, encompassing antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and antihypertensive effects, among others. nih.govnih.govwisdomlib.orgresearchgate.net The structural simplicity and synthetic accessibility of the benzimidazole nucleus further enhance its appeal to medicinal chemists, allowing for systematic modifications to optimize potency, selectivity, and pharmacokinetic profiles. nih.govwisdomlib.org Structure-activity relationship (SAR) studies have consistently shown that substitutions at the N-1 and C-2 positions are particularly crucial for modulating the biological activity of these compounds. researchgate.netnih.govnih.gov

Rational Design Principles for Developing 2-Cyclopropyl-1-methyl-1H-benzoimidazole Derivatives

The rational design of novel therapeutic agents based on the this compound framework involves several established medicinal chemistry strategies. These principles aim to enhance the compound's interaction with its biological target, improve its drug-like properties, and explore new chemical space to secure intellectual property.

Scaffold hopping and bioisosteric replacement are powerful tools in modern drug design used to modify a known active compound to improve its properties or create novel chemotypes. researchgate.netnih.gov

Scaffold Hopping: This strategy involves replacing the central core of a molecule (the scaffold) with a structurally different one while maintaining the original orientation of key binding functional groups. researchgate.netnih.gov For a derivative of this compound, a medicinal chemist might replace the benzimidazole core with other bicyclic heterocycles like indole, indazole, or benzothiazole (B30560). The goal is to retain the biological activity while potentially improving properties such as solubility, metabolic stability, or patentability. researchgate.net

Bioisosteric Replacement: This technique involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound that retains similar biological activity. researchgate.netnih.gov In the context of this compound, bioisosteric replacements could be applied to various parts of the molecule. For instance, the cyclopropyl (B3062369) group at the C-2 position could be replaced with other small rings (like cyclobutyl) or branched alkyl groups (like isopropyl) to probe the size and conformational requirements of the target's binding pocket. Similarly, the N-1 methyl group could be substituted with an ethyl group or a bioisosteric equivalent like a cyclopropylmethyl group to fine-tune lipophilicity and metabolic stability.

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. wisdomlib.orgmdpi.com This approach can lead to compounds with dual modes of action, enhanced potency through synergistic effects, or improved selectivity. wisdomlib.org For the this compound framework, hybridization could involve linking it to other known pharmacologically active moieties.

A common strategy is the creation of benzimidazole-triazole hybrids. wisdomlib.orgnih.gov The 1,2,3-triazole ring is a well-known pharmacophore that can act as a stable linker and participate in hydrogen bonding and dipole interactions. nih.gov A hybrid molecule could be designed where a triazole ring links the benzimidazole core to another active fragment, potentially leading to novel anticancer or antifungal agents. wisdomlib.orgnih.gov Other moieties that could be hybridized with the benzimidazole scaffold include:

Chalcones

Pyrazoles nih.gov

Chrysanthemum acid moieties nih.gov

Piperidine carboxamides

This strategy aims to leverage the established biological activities of both the benzimidazole core and the attached pharmacophore to create a new chemical entity with superior therapeutic potential. nih.gov

Development of Lead Compounds Based on the this compound Framework

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and requires modification to improve its profile. The development of lead compounds from the 2-cyclopropyl-benzimidazole framework is an active area of research. nih.gov

While public domain research on the specific compound this compound is limited, the broader 2-cyclopropyl-benzimidazole substructure is present in advanced lead compounds. A notable example is AT9283 , a multi-targeted kinase inhibitor with a complex structure that contains a 2-substituted benzimidazole core linked to a pyrazole (B372694). nih.gov

Compound Name: 1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea (AT9283)

Key Structural Features: This molecule features a cyclopropyl group on the urea (B33335) nitrogen and a benzimidazole ring substituted at the 2-position with a pyrazole moiety. nih.gov

Therapeutic Potential: AT9283 has been investigated as an anticancer agent due to its inhibition of kinases like Aurora A, Aurora B, and JAKs. More recently, it has been shown to inhibit Spleen tyrosine kinase (Syk), suppressing mast cell-mediated allergic and inflammatory responses. nih.gov

The discovery of AT9283 demonstrates that the benzimidazole scaffold, when appropriately substituted at the C-2 position and combined with other pharmacophores like pyrazole, can yield potent and specific inhibitors for important biological targets. nih.gov This validates the 2-substituted benzimidazole framework as a valuable starting point for the development of new lead compounds in oncology and immunology.

Table 1: Example of a Lead Compound Containing a Benzimidazole Substructure

| Compound Name | Core Moieties | Therapeutic Target(s) | Investigated Application |

|---|

Emerging Therapeutic Applications of Benzimidazole Derivatives

The privileged benzimidazole scaffold continues to be explored for new therapeutic applications, driven by its proven success and chemical tractability. impactfactor.orgnih.gov Researchers are actively developing novel benzimidazole derivatives for a range of diseases. wisdomlib.org

One of the most promising emerging applications for benzimidazole derivatives is in the treatment of inflammation. nih.govnih.gov Inflammation is a complex biological response implicated in numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. plantarchives.orgnih.gov Benzimidazole derivatives have been shown to exert anti-inflammatory effects through various mechanisms of action. researchgate.netnih.govnih.gov

A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key enzyme in the production of pro-inflammatory prostaglandins. plantarchives.orgekb.eg Several studies have reported the synthesis of 2-substituted benzimidazole derivatives that show potent and selective COX-2 inhibition, with some compounds demonstrating in vivo anti-inflammatory activity comparable or superior to standard drugs like indomethacin. ekb.eg

Other mechanisms by which benzimidazole derivatives can modulate inflammation include:

Inhibition of 5-lipoxygenase activating protein (FLAP) nih.gov

Antagonism of bradykinin (B550075) and cannabinoid receptors nih.govnih.gov

Inhibition of pro-inflammatory cytokines like TNF-α and IL-6 nih.gov

Inhibition of myeloperoxidase (MPO), an enzyme linked to tissue damage in inflammatory conditions nih.gov

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzimidazole ring are critical for anti-inflammatory activity. researchgate.netnih.gov Modifications at the C-2 position, in particular, have been shown to significantly influence potency and selectivity against inflammatory targets like COX-2. researchgate.netnih.govekb.eg The presence of a small, rigid group like cyclopropyl at the C-2 position, as in the titular compound, could offer a valuable anchor for binding within the active site of such enzymes.

Table 2: Investigated Anti-Inflammatory Mechanisms of Benzimidazole Derivatives

| Mechanism of Action | Key Target(s) | Reference(s) |

|---|---|---|

| Prostaglandin Synthesis Inhibition | COX-1 / COX-2 | plantarchives.orgekb.eg |

| Cytokine Modulation | TNF-α, IL-4 | nih.gov |

| Receptor Antagonism | Bradykinin, Cannabinoid Receptors | nih.govnih.gov |

Anti-Hypertensive Compounds

The benzimidazole nucleus is a key component of several blockbuster anti-hypertensive drugs, most notably angiotensin II receptor blockers (ARBs) like candesartan (B1668252) and telmisartan. These drugs function by blocking the action of angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a reduction in blood pressure. The structural features of the benzimidazole ring in these molecules are crucial for their binding affinity and efficacy at the AT1 receptor. However, no studies have been published that investigate or report on the potential for this compound to act as an anti-hypertensive agent.

Anti-Protozoal and Anti-Helminthic Research

The benzimidazole class is a cornerstone of anti-parasitic chemotherapy. Compounds such as albendazole and mebendazole (B1676124) are widely used to treat a variety of protozoal and helminthic infections. Their mechanism of action typically involves the inhibition of tubulin polymerization in the parasite, leading to disruption of cellular structure and function. While extensive research has been conducted on various 2-substituted benzimidazoles for their anti-parasitic activity, there is a conspicuous absence of data regarding the efficacy of this compound against any protozoal or helminthic species.

Future Directions and Research Opportunities

Untapped Synthetic Routes for Complex Derivatives

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. mdpi.comsemanticscholar.org However, the exploration of novel and more efficient synthetic methodologies for creating complex derivatives of 2-cyclopropyl-1-methyl-1H-benzoimidazole remains a promising avenue. Future research could focus on the following:

Late-Stage Functionalization: Developing methods for the direct functionalization of the benzimidazole (B57391) core and the cyclopropyl (B3062369) ring would be highly valuable. Techniques such as C-H activation could allow for the introduction of a wide array of substituents at various positions, creating a diverse library of analogs for biological screening.

Asymmetric Synthesis: The cyclopropyl group can introduce chirality into the molecule. Developing stereoselective synthetic routes to access enantiomerically pure forms of this compound derivatives would be a significant advancement, as different enantiomers often exhibit distinct biological activities and pharmacokinetic profiles.

Flow Chemistry and Microwave-Assisted Synthesis: These modern synthetic technologies can offer significant advantages over traditional batch processing, including reduced reaction times, improved yields, and enhanced safety. spast.org Applying these techniques to the synthesis of this compound and its derivatives could accelerate the drug discovery process. spast.org

| Synthetic Approach | Potential Advantage |

| Late-Stage Functionalization | Rapid generation of diverse analogs from a common intermediate. |

| Asymmetric Synthesis | Access to enantiomerically pure compounds with potentially improved therapeutic profiles. |

| Flow Chemistry/Microwave Synthesis | Increased efficiency, scalability, and safety of synthetic processes. spast.org |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering insights that can guide and streamline experimental work. researchgate.net For this compound, advanced computational approaches can be employed to predict its properties and potential biological activities.

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of the molecule. semanticscholar.org This information can be used to rationalize its chemical behavior and guide the design of new synthetic routes.

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of this compound and its interactions with biological targets such as proteins and nucleic acids. researchgate.net This can help in understanding the binding modes and mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building QSAR models based on a library of structurally related compounds with known biological activities, it may be possible to predict the activity of novel this compound derivatives. This can help in prioritizing which compounds to synthesize and test. researchgate.net

Exploration of Novel Biological Targets and Mechanisms

The benzimidazole scaffold is known to interact with a wide range of biological targets. researchgate.net The specific combination of the cyclopropyl and N-methyl groups in this compound may confer novel biological activities.

High-Throughput Screening: Screening this compound and a library of its derivatives against a broad panel of biological targets could uncover novel therapeutic applications. This could include screening against various enzymes, receptors, and ion channels implicated in different diseases.

Target Identification and Validation: For any identified "hits" from screening, subsequent studies would be necessary to identify the specific molecular target and validate its role in the observed biological effect. Techniques such as affinity chromatography, proteomics, and genetic approaches could be employed for this purpose.

Mechanism of Action Studies: Once a target is identified, detailed mechanistic studies would be crucial to understand how the compound modulates the target's function. This could involve enzymatic assays, biophysical binding studies, and cell-based assays to elucidate the downstream cellular consequences of target engagement. The interaction of benzimidazole derivatives with DNA has been a subject of interest, suggesting a potential mechanism of action for some analogs. researchgate.net

Development of Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a biological target to design more potent and selective drugs. researchgate.net If a specific biological target for this compound is identified and its structure is determined (e.g., by X-ray crystallography or cryo-electron microscopy), SBDD strategies can be employed for its optimization.

Molecular Docking: In silico docking studies can be used to predict the binding mode of this compound within the active site of its target. spast.orgnih.gov This information can guide the design of new derivatives with improved binding affinity and selectivity.

Iterative Optimization: SBDD is an iterative process. The designed compounds would be synthesized and their biological activity and binding affinity would be evaluated. researchgate.net The structural information from co-crystal structures of these new analogs with the target would then be used to guide the next round of design, leading to a cycle of continuous improvement.

Fragment-Based Drug Discovery: Another approach is to use fragment-based screening to identify small molecular fragments that bind to the target. These fragments can then be grown or linked together to generate more potent lead compounds, a strategy that has been successful for other benzimidazole-based inhibitors. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Cyclopropyl-1-methyl-1H-benzoimidazole, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with o-phenylenediamine derivatives. Cyclopropanation is achieved using agents like cyclopropyl carbonyl chloride under controlled conditions. Optimization includes solvent selection (e.g., DMF for polar intermediates, ethanol for cyclization), temperature modulation (60–80°C), and catalyst screening (e.g., acetic acid for acid-catalyzed cyclization). Monitoring reaction progress via TLC and adjusting stoichiometry of cyclopropanation reagents can improve yields .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to distinguish cyclopropyl protons (δ ~0.5–2.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm).

- IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹).

- X-ray Crystallography : Resolve the solid-state structure using SHELX for refinement. The cyclopropyl ring's bond angles (e.g., ~60° for C-C-C) and planarity of the benzimidazole core are critical validation metrics .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the electronic and steric properties of this compound, and what experimental approaches can quantify these effects?

- Methodological Answer : The cyclopropyl group introduces ring strain (Baeyer strain) and electron-withdrawing effects, altering π-electron density in the benzimidazole core. To quantify these:

- DFT Calculations : Compare HOMO/LUMO energies with non-cyclopropyl analogs.

- X-ray Diffraction : Measure bond lengths (e.g., C-N in imidazole) to assess conjugation changes.

- Steric Maps : Generate using molecular modeling software to evaluate steric hindrance around the cyclopropyl group .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Standardized Assays : Re-evaluate activities under uniform conditions (e.g., pH, cell lines).

- Purity Verification : Use HPLC (>95% purity) to rule out impurity-driven artifacts.

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. ethyl groups) to isolate cyclopropyl-specific effects. Contradictions may arise from differential solubility or metabolic stability .

Q. How can computational methods like molecular docking be integrated into the design of this compound derivatives with enhanced target binding?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger to predict binding poses with target proteins (e.g., kinases). Focus on cyclopropyl-protein hydrophobic interactions.

- Free Energy Calculations : Apply MM-GBSA to rank binding affinities of derivatives.

- Validation : Correlate docking scores with in vitro IC50 values. For example, derivatives with para-substituted aryl groups showed improved docking scores in α-glucosidase inhibition studies .

Q. What are the key considerations in selecting catalysts and solvents for the cyclopropanation step during the synthesis of this compound?

- Methodological Answer :